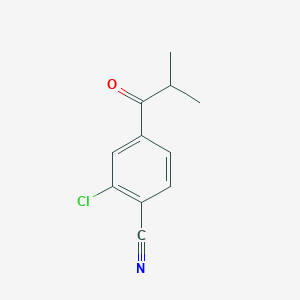
Nona-1,2-dien-4-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-1,2-dien-4-ylacetate is an organic compound characterized by the presence of a nonane backbone with a 1,2-diene functional group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nona-1,2-dien-4-ylacetate typically involves the reaction of a nonane derivative with a suitable acetylating agent. One common method is the esterification of Nona-1,2-dien-4-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Nona-1,2-dien-4-ylacetate can undergo various chemical reactions, including:
Oxidation: The diene functional group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and other peroxides.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: NaOMe, KOtBu, and other strong bases.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes, alkenes.
Substitution: Various esters and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Nona-1,2-dien-4-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of Nona-1,2-dien-4-ylacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, leading to the modulation of biochemical processes. The diene functional group can participate in cycloaddition reactions, forming adducts with other molecules and influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nona-1,8-diyne: A compound with a similar nonane backbone but with a diyne functional group instead of a diene.
Nona-1,8-diene: Another similar compound with a diene functional group at different positions.
Spiro[4.4]nona-1,3,6,8-tetraene: A spiro compound with a nonane backbone and multiple double bonds.
Uniqueness
Nona-1,2-dien-4-ylacetate is unique due to its specific functional groups and structural arrangement, which confer distinct reactivity and properties
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
InChI |
InChI=1S/C11H18O2/c1-4-6-7-9-11(8-5-2)13-10(3)12/h8,11H,2,4,6-7,9H2,1,3H3 |
Clé InChI |
LMMLIBNCQNRKSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)

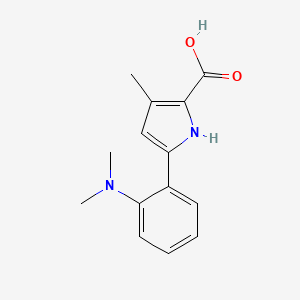
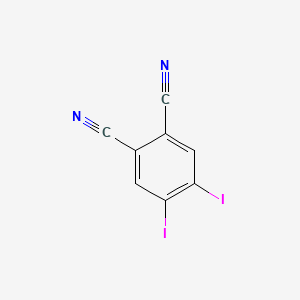



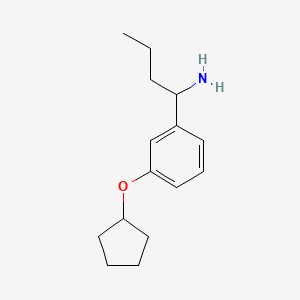

![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

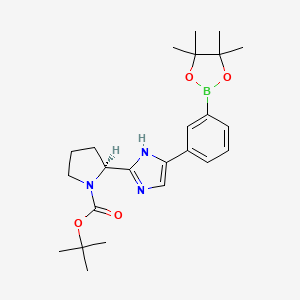
![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)
